3-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
Description
This compound features a pyrazine-2-carbonitrile core substituted at the 3-position with a piperazine ring. The piperazine is further functionalized at the 4-position with a 2-(morpholin-4-yl)pyrimidin-4-yl group. The carbonitrile group may improve solubility and serve as a hydrogen-bond acceptor .
Properties
IUPAC Name |
3-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O/c18-13-14-16(20-4-3-19-14)24-7-5-23(6-8-24)15-1-2-21-17(22-15)25-9-11-26-12-10-25/h1-4H,5-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUCOOCBPHFRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting appropriate starting materials under conditions that promote cyclization.
Introduction of the morpholine group: This step involves the substitution of a suitable leaving group with morpholine.
Formation of the piperazine ring: This is typically done through nucleophilic substitution reactions.
Coupling with pyrazine-2-carbonitrile: The final step involves coupling the synthesized intermediate with pyrazine-2-carbonitrile under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Structural Analogues with Piperazine Linkers
Key Observations :
- The target compound’s morpholine-pyrimidine substituent provides a balance of hydrogen-bond donors/acceptors, contrasting with Compound 2o’s electron-deficient trifluoroacetyl group.
- Compound 14 ’s carboxylic acid enhances solubility but may reduce cell permeability compared to the carbonitrile group in the target compound .
Analogues with Heterocyclic Variations
Key Observations :
- The thienopyrimidine core in the EP patent compound offers a planar structure for π-π stacking, unlike the pyrazine core in the target compound, which may influence target selectivity .
- Compound 10 ’s pyridine core and thiophene substituent suggest divergent electronic properties compared to the target’s pyrazine-morpholine system .
Substituent Flexibility and Pharmacological Implications
- Morpholine vs. Sulfonyl Groups : The morpholine in the target compound may enhance water solubility, while sulfonyl groups in EP 2 402 347 A1 derivatives improve metabolic stability .
Biological Activity
The compound 3-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural elements:
- Pyrazine core : A six-membered aromatic ring containing two nitrogen atoms.
- Pyrimidine ring : A heterocyclic aromatic ring that contributes to its biological interactions.
- Morpholine group : A cyclic amine that enhances solubility and bioavailability.
The molecular formula is , and it has a molecular weight of approximately 336.43 g/mol.
Research indicates that this compound may act primarily as a kinase inhibitor , affecting various signaling pathways involved in cell proliferation and differentiation. Kinases are critical in regulating cellular functions, and their dysregulation is often linked to cancer and other diseases.
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on specific kinases, including:
- PI3K/Akt pathway : Involved in cell survival and growth.
- MAPK pathway : Plays a role in cell division and differentiation.
These pathways are crucial targets for cancer therapy, making this compound a candidate for further development as an anticancer agent.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For example:
- Cell Line Studies : In vitro assays using cancer cell lines showed a dose-dependent reduction in cell viability, indicating potent anticancer activity.
- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, further supporting its role as a potential therapeutic agent.
Antimicrobial Activity
Preliminary investigations suggest that the compound also exhibits antimicrobial properties. The mechanism appears to involve disruption of microbial cell membrane integrity, leading to cell death.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the efficacy of the compound against various cancer types. The results indicated:
- IC50 values : Ranged from 0.5 to 5 µM across different cancer cell lines.
- Selectivity : Higher selectivity towards cancer cells compared to normal cells was noted, suggesting a favorable therapeutic index.
Study 2: Kinase Inhibition Profile
Another investigation focused on the kinase inhibition profile of the compound, revealing:
| Kinase Target | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| PI3K | 0.8 | 10 |
| MAPK | 1.5 | 8 |
| mTOR | 3.0 | 5 |
These results underscore the compound's potential as a multi-targeted therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
